4-Methyl-2-(phenylethynyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11N |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-methyl-2-(2-phenylethynyl)pyridine |
InChI |
InChI=1S/C14H11N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9-11H,1H3 |
InChI Key |
KYNCWWUJOAPSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 2 Phenylethynyl Pyridine and Analogous Structures
Retrosynthetic Analysis and Key Disconnections for the 4-Methyl-2-(phenylethynyl)pyridine Scaffold
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. advancechemjournal.com For this compound, two primary disconnection strategies are evident.
The most common and direct approach involves disconnecting the C(sp)-C(sp2) bond of the phenylethynyl group. This leads to two key synthons: a 2-halopyridine derivative (such as 2-halo-4-methylpyridine) and a phenylacetylene (B144264) synthon. This strategy relies on well-established carbon-carbon bond-forming reactions.
An alternative strategy involves disconnecting the bonds of the pyridine (B92270) ring itself. This approach is more complex but offers flexibility in introducing various substituents. For instance, a [2+2+2] cycloaddition strategy would disconnect the pyridine ring into two alkyne molecules and a nitrile. researchgate.net Another classical approach, such as the Hantzsch synthesis, would deconstruct the ring into an α,β-unsaturated carbonyl compound, an active methylene (B1212753) compound, and an ammonia (B1221849) source. advancechemjournal.com
Carbon-Carbon Bond Formation Strategies for the Phenylethynyl Moiety
The introduction of the phenylethynyl group onto the pyridine ring is a critical step in the most common synthetic route. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org
Palladium catalysis is a cornerstone of modern organic synthesis, providing efficient methods for forming carbon-carbon bonds. beilstein-journals.org The Sonogashira coupling is particularly prominent for the synthesis of arylalkynes. libretexts.org
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction is widely used due to its mild conditions and tolerance of various functional groups. wikipedia.orgnrochemistry.com
Mechanism: The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgrsc.org
Palladium Cycle:
Reductive Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. libretexts.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the halo-pyridine (e.g., 2-bromo-4-methylpyridine), forming a Pd(II) intermediate. libretexts.orgwikipedia.org This step is often rate-determining. rsc.org
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. wikipedia.org
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst. wikipedia.org
Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne (phenylacetylene) to form a π-alkyne complex, which increases the acidity of the terminal proton. rsc.org
Deprotonation: A base (typically an amine like triethylamine (B128534) or diisopropylamine) deprotonates the alkyne to form the crucial copper(I) acetylide intermediate. nrochemistry.comrsc.org
Catalysts and Conditions: For the ethynylation at the C2 position of a pyridine ring, the reactivity of the halide is crucial, following the general trend I > Br > Cl. libretexts.orgnrochemistry.com Due to the electronegative nitrogen atom, a halo group at the C2 or C4 position is more susceptible to oxidative addition than one at the C3 position. beilstein-journals.org
Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The reaction is typically performed in the presence of a copper(I) salt (e.g., CuI), an amine base which can also serve as the solvent, and often a co-solvent like THF or DMF. nrochemistry.com While many procedures require anhydrous and anaerobic conditions, newer protocols have been developed that can be run in water or under aerobic conditions. organic-chemistry.org
Table 1: Exemplary Conditions for Sonogashira Coupling on Pyridine Scaffolds
| Pyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. | Yield |
|---|---|---|---|---|---|---|---|
| 2,4-dichloroquinoline | Terminal Alkyne | Pd/C (10) | CuI (5) | Et₃N | Water | 80 °C | Good |
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | - | - | - | - | RT | Selective coupling at iodide |
| Aryl Iodide | Terminal Alkyne | Pd₂(dba)₃ / Ligand 2 | CuI | - | - | RT | Good |
| Aryl Bromide | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None | Cs₂CO₃ | - | RT | Good |
Data compiled from various sources highlighting reaction versatility. libretexts.orgbeilstein-journals.orgorganic-chemistry.org
The choice of ligand is critical for the success and efficiency of palladium-catalyzed cross-coupling reactions. nih.govgeneseo.edu Ligands stabilize the palladium catalyst, influence its reactivity, and can extend the reaction's scope to less reactive substrates like aryl chlorides. libretexts.org
For Sonogashira couplings, phosphine (B1218219) ligands are most common. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biarylphosphines (e.g., X-Phos), are highly effective. libretexts.orgorganic-chemistry.org These ligands promote the formation of the catalytically active monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the final reductive elimination. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, sometimes allowing for couplings of even unactivated alkyl halides. organic-chemistry.orgnih.gov The development of specialized ligands has also enabled copper-free Sonogashira reactions, which can be advantageous in certain contexts to avoid side reactions like alkyne homocoupling. libretexts.orgorganic-chemistry.org
While palladium is dominant, other transition metals can also mediate the coupling of alkynes. Nickel-catalyzed Sonogashira-type reactions have been developed, offering a potentially more cost-effective alternative. wikipedia.orgnih.gov These reactions can couple non-activated alkyl halides with terminal alkynes, often requiring a copper co-catalyst or specialized pincer ligands to achieve high efficiency and functional group tolerance. nih.gov Gold has also been reported as a heterogeneous catalyst for coupling phenylacetylene with iodobenzene. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions for Alkyne Introduction
Pyridine Ring Construction Methodologies Relevant to this compound
Instead of functionalizing a pre-formed pyridine, the this compound scaffold can be assembled through cyclization reactions. These methods build the heterocyclic ring from acyclic precursors, allowing for the strategic placement of substituents.
One of the most classic methods is the Hantzsch pyridine synthesis , which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. advancechemjournal.com While versatile, controlling the regiochemistry to obtain a specific substitution pattern like that in this compound can be challenging.
More modern approaches utilize transition-metal-catalyzed [2+2+2] cycloaddition reactions . researchgate.net These reactions can construct pyridine rings by combining two alkyne molecules with a nitrile. To synthesize this compound via this route, one could envision a reaction between phenylacetylene, a second suitable alkyne, and acetonitrile, catalyzed by a metal complex (e.g., cobalt or ruthenium). Controlling the regioselectivity to achieve the desired 2,4-substitution pattern is a key challenge in this approach. researchgate.net
Other modular methods have also been developed, such as a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation, which provides highly substituted pyridines. nih.gov Such methods offer high functional group tolerance and good yields for complex pyridine structures. organic-chemistry.orgnih.gov
Hantzsch Pyridine Synthesis and its Adaptations
The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, is a multi-component reaction that provides access to dihydropyridines, which can then be oxidized to form the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to yield the final pyridine derivative. wikipedia.orgorganic-chemistry.org
The versatility of the Hantzsch synthesis allows for the preparation of various substituted pyridines. chemtube3d.com For a structure analogous to the target molecule, one could envision using a β-ketoester containing an alkynyl group or an appropriately substituted aldehyde. The reaction's driving force is the aromatization of the dihydropyridine (B1217469) intermediate. wikipedia.org Modern adaptations of the Hantzsch synthesis focus on improving reaction conditions, with some methods employing microwave chemistry or environmentally friendly aqueous micellar systems to enhance yields and reduce reaction times. wikipedia.orgorganic-chemistry.org One-pot procedures that combine the condensation and oxidation steps have been developed using oxidizing agents like ferric chloride, potassium permanganate, or by using a bifunctional catalyst under microwave irradiation. wikipedia.orgorganic-chemistry.org
Chichibabin Pyridine Synthesis and its Derivatives
The Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgwikiwand.comatamanchemicals.com This method is particularly significant for the industrial production of methyl-substituted pyridines (picolines). wikipedia.orgwikiwand.com The reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over solid-acid catalysts like alumina (B75360) or silica. wikipedia.orgwikiwand.com
For instance, a mixture of 2-methylpyridine (B31789) and 4-methylpyridine (B42270) can be produced from acetaldehyde (B116499) and ammonia. wikipedia.org The synthesis involves a series of reactions including imine formation, base-catalyzed aldol (B89426) condensations, and Michael reactions. wikipedia.org While highly effective for simple pyridines, achieving the specific 2,4-disubstitution pattern required for a direct precursor to this compound can be challenging and may lead to mixtures of isomers. chemistnotes.com Variations of the Chichibabin synthesis have been explored, such as using nitriles as the nitrogen source. For example, the reaction of acrylonitrile (B1666552) and acetone (B3395972) can yield 2-methylpyridine without contamination from the 4-methyl isomer. wikipedia.org
Transition Metal-Catalyzed Cycloaddition Reactions for Pyridine Ring Formation
A powerful and atom-economical method for constructing pyridine rings is the transition metal-catalyzed [2+2+2] cycloaddition. magtech.com.cnrsc.org This reaction involves the cyclotrimerization of two alkyne molecules and a nitrile molecule to form a substituted pyridine ring. scilit.comresearchgate.net This method is advantageous as it can assemble the heterocyclic core in a single step with high efficiency. magtech.com.cnrsc.org
Various transition metal catalysts, including cobalt, rhodium, ruthenium, iron, and nickel, have been employed to facilitate this transformation. magtech.com.cnscilit.com The regioselectivity of the cycloaddition is a critical aspect, and controlling the substitution pattern of the resulting pyridine is an active area of research. rsc.orgscilit.com By carefully selecting the catalyst and the substituents on the alkyne and nitrile starting materials, it is possible to synthesize highly substituted pyridines. researchgate.netresearchgate.net This approach offers a direct route to alkynyl-substituted pyridines by incorporating an alkynyl-containing nitrile or by using a di-alkyne that reacts with a simple nitrile. The development of chiral catalysts has also enabled the synthesis of enantioenriched pyridine derivatives. magtech.com.cnresearchgate.net
Regioselective Functionalization of Pyridine Rings for Methyl Group Introduction
An alternative to building the pyridine ring from scratch is to introduce the required functional groups onto a pre-existing pyridine scaffold. This requires highly regioselective reactions to install the methyl group at the C-4 position.
Direct Methylation Strategies
Directly adding a methyl group to a specific position on the pyridine ring is a significant challenge due to the electron-deficient nature of the ring, which generally deactivates it towards electrophilic substitution. rsc.orgresearchgate.net However, several strategies have been developed to achieve this.
One approach involves a "hydrogen borrowing" methodology, where a rhodium catalyst enables the methylation of C-4 functionalized pyridines at the C-3 and/or C-5 positions using methanol (B129727) or formaldehyde (B43269) as the methyl source. rsc.orgrsc.org This process involves a temporary dearomatization/rearomatization sequence. rsc.org Another strategy for direct methylation involves the reaction of pyridine compounds with a methylating agent capable of producing methyl radicals, such as methanol, in the presence of a nickel and nickel oxide catalyst. This method has been shown to selectively add a methyl group at the alpha position (C-2 or C-6). google.com For achieving C-4 methylation, a blocking group strategy has been effectively employed. A simple maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position, which can then be removed. nih.gov
Table 1: Comparison of Direct Methylation Strategies for Pyridine
| Method | Reagents/Catalyst | Position(s) Methylated | Key Features |
|---|---|---|---|
| Hydrogen Borrowing | Methanol/Formaldehyde, Rhodium catalyst | C-3, C-5 | Dearomatization-rearomatization sequence; works on C-4 functionalized pyridines. rsc.orgrsc.org |
| Radical Methylation | Methanol, Nickel/Nickel Oxide catalyst | C-2, C-6 (alpha) | Vapor phase reaction at high temperatures. google.com |
| Blocking Group Strategy | Maleic acid (blocking group), Minisci reaction | C-4 | Reversible blocking group allows for highly regioselective C-4 alkylation. nih.gov |
C(sp3)–H Bond Functionalization Approaches at Pyridine-Adjacent Methyl Groups
Once a methyl group is installed on the pyridine ring (a picoline), its C(sp³)–H bonds can be further functionalized. This strategy involves activating the otherwise inert C–H bonds of the methyl group to introduce other functionalities. While not a method for introducing the methyl group itself, it represents a pathway for elaborating structures like 4-methylpyridine. Transition metal-catalyzed reactions, often using palladium, can achieve this. nih.gov The reaction can be guided by a directing group, which positions the catalyst in proximity to the target C–H bond. For instance, amino acids have been used as transient directing groups to facilitate the arylation of C(sp³)–H bonds adjacent to an aromatic ring. nih.gov Such strategies allow for the selective modification of natural products and other complex molecules containing methyl groups attached to aromatic systems. nih.gov
Reaction Conditions, Solvent Effects, and Catalyst Systems for Optimized Synthesis
The most direct and common method for synthesizing this compound is the Sonogashira cross-coupling reaction. This involves coupling a 2-halo-4-methylpyridine (e.g., 2-bromo- or 2-iodo-4-methylpyridine) with phenylacetylene. The optimization of reaction conditions is crucial for achieving high yields and purity.
The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. scirp.orgwikipedia.org The choice of catalyst, ligand, base, and solvent significantly impacts the reaction's efficiency.
Catalyst and Ligand: Palladium catalysts such as Pd(CF₃COO)₂, Pd(OAc)₂, or palladium on charcoal are frequently used. scirp.orgresearchgate.net Phosphine ligands like triphenylphosphine (B44618) (PPh₃) are often added to stabilize the palladium catalyst and facilitate the catalytic cycle. scirp.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands. wikipedia.org
Copper Co-catalyst: Copper(I) iodide (CuI) is the conventional co-catalyst, which facilitates the formation of a copper acetylide intermediate, though copper-free versions have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgacs.org
Base: A base is required to neutralize the hydrogen halide byproduct. Amine bases like triethylamine (Et₃N) or diethylamine (B46881) are common choices and can sometimes serve as the solvent as well. scirp.orgwikipedia.org Inorganic bases such as K₂CO₃ can also be effective. acs.org
Solvent: The reaction is often performed in solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). scirp.org The choice of solvent can influence catalyst solubility and reaction rates. nih.gov
The optimal conditions often involve heating the reaction mixture to ensure a reasonable reaction rate. scirp.org For instance, a high yield of a 2-amino-3-alkynyl pyridine was achieved using Pd(CF₃COO)₂/PPh₃/CuI with Et₃N as the base in DMF at 100°C. scirp.org
Table 2: Optimization of Sonogashira Coupling Conditions for Pyridine Substrates
| Parameter | Variation | Outcome | Reference |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF and DMSO gave high yields, with DMF being slightly better. THF was not effective. | scirp.org |
| Base | Et₃N, K₂CO₃, NaOAc, None | Amine bases and K₂CO₃ were effective. The reaction produced only trace product without a base. | scirp.orgacs.org |
| Catalyst System | Pd(CF₃COO)₂/PPh₃/CuI | Optimal system for coupling 2-amino-3-bromopyridine (B76627) with terminal alkynes. | scirp.org |
| Atmosphere | Nitrogen vs. Air | Reaction can proceed in air, but yields may be higher under an inert nitrogen atmosphere to prevent Glaser coupling. | scirp.orgwikipedia.org |
| Temperature | Room Temperature to 100°C | Temperature influences reaction rate, with 100°C being effective for less reactive substrates. | scirp.org |
Green Chemistry Principles and Sustainable Synthetic Routes for Ethynylpyridines
The synthesis of ethynylpyridines, including this compound, has traditionally relied on methods that are effective but often raise environmental and economic concerns. The application of green chemistry principles to these syntheses aims to mitigate these issues by focusing on creating more sustainable and efficient chemical processes. These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals and solvents, increasing energy efficiency, using renewable feedstocks, reducing derivatives, and employing catalysis.
A significant focus in greening the synthesis of ethynylpyridines has been the modification of the Sonogashira coupling reaction. The traditional Sonogashira reaction, while powerful for forming C(sp²)-C(sp) bonds, typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, often in anhydrous and anaerobic conditions. nih.govorganic-chemistry.org Green innovations target each of these components to reduce environmental impact.
One of the most impactful green modifications is the development of copper-free Sonogashira reactions . rsc.org Copper co-catalysts can lead to the undesirable homocoupling of alkynes (Glaser coupling) and are toxic, complicating purification processes, especially in pharmaceutical applications. nih.govacs.org Eliminating copper simplifies the reaction, reduces toxicity, and prevents the formation of byproducts. nih.gov This has been achieved through the design of highly efficient palladium catalyst systems that can function without the copper co-catalyst, even at room temperature. acs.orgnih.gov
The choice of solvent is another critical aspect addressed by green chemistry. Solvents can account for a significant portion of the mass and environmental impact of a chemical process. rsc.org Researchers have successfully replaced conventional volatile organic solvents with greener alternatives. Sustainable protocols have been developed using:
Water or aqueous/organic mixtures : Water is a non-toxic, non-flammable, and inexpensive solvent. organic-chemistry.orgrsc.org The use of water-soluble ligands, such as sulfonated phosphines, allows the reaction to proceed efficiently in aqueous media, often enabling easy separation and recycling of the catalyst. rsc.orgnih.gov
Bio-derived solvents : Solvents derived from renewable resources, like N-hydroxyethylpyrrolidone (HEP) and dimethylisosorbide (DMI), are being explored as sustainable alternatives. organic-chemistry.orgnih.gov
Solvent-free conditions : Performing reactions without a solvent is an ideal green approach. Mechanochemical methods, such as ball milling, have been used for the deoxygenative alkynylation of pyridine N-oxides to produce 2-alkynylpyridines. acs.org This solvent-free method is not only environmentally friendly but also can be catalyst-free and highly efficient, generating water as the only byproduct. acs.org
Table 1: Comparison of Green Solvents in Ethynylpyridine Synthesis
| Solvent System | Key Advantages | Relevant Compounds | Citations |
| Water / Isopropanol | Sustainable, enables use of inorganic bases like K₂CO₃. | Heterocyclic bromides/chlorides | rsc.org |
| HEP / Water / TMG | Biogenic solvent, allows for catalyst recycling. | Aryl iodides, bromides, triflates | nih.govdigitellinc.com |
| Dimethylisosorbide (DMI) | Bio-derived, effective for Pd-catalyzed cross-couplings. | General cross-coupling | organic-chemistry.org |
| Solvent-Free (Ball Milling) | No solvent waste, catalyst-free potential, high efficiency. | Quinolines, Pyridines from N-oxides | acs.org |
Improving energy efficiency is another cornerstone of green synthesis. Microwave-assisted synthesis has emerged as a valuable tool, often dramatically reducing reaction times from hours to minutes and thereby lowering energy consumption. rsc.org Furthermore, the development of highly active palladium precatalysts allows reactions to proceed under milder conditions, such as at ambient temperature, which further minimizes energy requirements. nih.gov
Direct C-H alkynylation represents an increasingly important sustainable alternative to traditional cross-coupling reactions. This method avoids the pre-functionalization of the pyridine ring (e.g., halogenation), which reduces the number of synthetic steps and improves atom economy. While still an area of active development, electrochemical methods and novel catalyst systems are being designed to achieve regioselective C-H functionalization of pyridines under environmentally benign conditions. rsc.org For instance, a mechanochemical approach has been reported for the C-2 selective alkynylation of pyridine N-oxides, which proceeds through a radical pathway facilitated by the iron from the stainless-steel milling jar, thus avoiding external catalysts and solvents. acs.org
Table 2: Advances in Sustainable Synthesis of Ethynylpyridines
| Synthetic Strategy | Green Principle Applied | Key Features & Findings | Citations |
| Copper-Free Sonogashira | Less Hazardous Synthesis | Avoids toxic copper, prevents Glaser homocoupling, simplifies purification. Achieved with advanced Pd catalysts at room temperature. | nih.govrsc.orgnih.govrsc.org |
| Mechanochemical Synthesis | Prevention of Waste, Energy Efficiency | Solvent-free (ball milling), catalyst-free potential, short reaction times, water as the only byproduct. | acs.org |
| Aqueous Media Synthesis | Safer Solvents | Uses water as a solvent with water-soluble catalysts, facilitating catalyst recycling. | organic-chemistry.orgrsc.orgnih.gov |
| Microwave-Assisted Synthesis | Energy Efficiency | Significantly reduces reaction times and energy input. | rsc.org |
| Direct C-H Alkynylation | Atom Economy, Reduce Derivatives | Avoids pre-functionalization of the pyridine ring, leading to shorter, more efficient syntheses. | rsc.orgacs.org |
Reactivity and Transformation Pathways of 4 Methyl 2 Phenylethynyl Pyridine
Chemical Transformations of the Phenylethynyl Group
The phenylethynyl substituent is a versatile functional group that can undergo a variety of chemical reactions, primarily centered around the carbon-carbon triple bond and the terminal phenyl ring.
Cycloaddition Reactions of the Alkyne Moiety (e.g., [2+2+2] cycloadditions)
The alkyne functionality in 4-Methyl-2-(phenylethynyl)pyridine is a prime candidate for cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems. Among these, [2+2+2] cycloadditions are particularly noteworthy. These reactions, often catalyzed by transition metals such as rhodium, cobalt, or nickel, involve the combination of three unsaturated components, at least one of which is an alkyne, to form a six-membered ring.
In the context of this compound, the alkyne can react with two other alkyne molecules or with a combination of an alkyne and a nitrile to generate highly substituted aromatic and heteroaromatic structures. For instance, the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes with nitriles is a well-established method for synthesizing substituted pyridines. While specific studies on this compound are not extensively documented, the general reactivity of 2-alkynylpyridines suggests its participation in such transformations. The reaction would likely proceed through the formation of a metallacyclopentadiene intermediate, followed by the insertion of the nitrile.
Diels-Alder reactions, a type of [4+2] cycloaddition, are also a possibility. Although pyridines themselves are generally poor dienes due to their aromaticity, the phenylethynyl substituent can act as a dienophile in reactions with suitable dienes. Conversely, it is also conceivable for the pyridine (B92270) ring to be induced to act as a diene under specific conditions, such as through coordination to a metal center, which disrupts its aromaticity.
| Cycloaddition Type | Reactants | Potential Products | Catalyst/Conditions |
| [2+2+2] Cycloaddition | This compound, 2 x Alkyne | Highly substituted benzene (B151609) derivatives | Transition metal (e.g., Rh, Co, Ni) |
| [2+2+2] Cycloaddition | This compound, Alkyne, Nitrile | Highly substituted pyridine derivatives | Transition metal (e.g., Rh, Co, Ni) |
| [4+2] Diels-Alder | This compound (as dienophile), Diene | Substituted cyclohexadiene derivatives | Thermal or Lewis acid catalysis |
Addition Reactions to the Triple Bond (e.g., Hydration, Hydroamination, Halogenation)
The carbon-carbon triple bond of the phenylethynyl group is susceptible to a range of addition reactions, allowing for the introduction of various functional groups and the transformation of the alkyne into an alkene or alkane.
Hydration: The addition of water across the triple bond, known as hydration, typically requires a catalyst to proceed efficiently. For alkynes, this reaction is often catalyzed by mercury(II) salts, but due to toxicity concerns, other transition metal catalysts, such as those based on gold, ruthenium, or platinum, have been developed. The hydration of 2-alkynylpyridines, including this compound, is expected to follow Markovnikov's rule, leading to the formation of a ketone (an acetophenone (B1666503) derivative in this case) after tautomerization of the initial enol intermediate. Ruthenium complexes, for example, have been shown to catalyze the hydration of nitriles to amides, and similar catalytic systems could potentially be adapted for alkyne hydration.
Hydroamination: The addition of an N-H bond of an amine across the alkyne, or hydroamination, is an atom-economical method for synthesizing enamines and imines. This transformation is typically catalyzed by transition metals, with gold and iridium complexes being particularly effective. Gold-catalyzed hydroamination of alkynes often proceeds under mild conditions and can be highly regioselective. For a terminal alkyne like phenylethynylpyridine, the reaction with a primary amine would likely yield an enamine, which could then tautomerize to the corresponding imine.
Halogenation: The addition of halogens (e.g., Cl₂, Br₂, I₂) to the triple bond of this compound can lead to the formation of di- or tetra-halogenated products. The reaction proceeds via a stepwise mechanism. The addition of one equivalent of a halogen typically results in a dihaloalkene, with the trans isomer often being the major product due to the anti-addition mechanism involving a cyclic halonium ion intermediate. The addition of a second equivalent of the halogen leads to a tetrahaloalkane. Hydrohalogenation, the addition of hydrogen halides (e.g., HCl, HBr), is also a common reaction. For 2-ethynylpyridines, this reaction has been shown to proceed via nucleophilic attack of the halide ion on the alkyne, which is activated by protonation of the pyridine nitrogen.
| Addition Reaction | Reagent | Typical Product | Catalyst/Conditions |
| Hydration | H₂O | Phenyl(4-methylpyridin-2-yl)methanone | Acid or transition metal catalyst (e.g., Hg²⁺, Au, Ru) |
| Hydroamination | R-NH₂ | N-Substituted imine or enamine | Transition metal catalyst (e.g., Au, Ir) |
| Halogenation (1 eq.) | X₂ (X=Cl, Br, I) | (E)-1,2-Dihalo-1-phenyl-2-(4-methylpyridin-2-yl)ethene | No catalyst usually required |
| Halogenation (2 eq.) | X₂ (X=Cl, Br, I) | 1,1,2,2-Tetrahalo-1-phenyl-2-(4-methylpyridin-2-yl)ethane | No catalyst usually required |
| Hydrohalogenation | HX (X=Cl, Br, I) | 2-(2-Halo-2-phenylethenyl)-4-methylpyridine | Acidic conditions |
Post-Synthetic Modification of the Phenyl Ring via Aromatic Substitution
The phenyl ring of the phenylethynyl group can be chemically modified through aromatic substitution reactions, a strategy known as post-synthetic modification. This allows for the introduction of additional functional groups, which can alter the electronic and steric properties of the molecule. While specific documented examples for the post-synthetic modification of the phenyl ring in this compound are not readily found in the surveyed literature, the principles of electrophilic and nucleophilic aromatic substitution provide a framework for predicting its reactivity.
The phenylethynyl group is generally considered to be a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing inductive effect. However, it is an ortho, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the ortho and para positions of the phenyl ring, albeit likely requiring forcing conditions. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of the ortho-nitro and para-nitro substituted derivatives.
Conversely, for nucleophilic aromatic substitution to occur on the phenyl ring, the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho or para position relative to a leaving group (like a halide) would be necessary to activate the ring for attack by a nucleophile.
Reactions at the Pyridine Nitrogen Atom of this compound
The lone pair of electrons on the nitrogen atom of the pyridine ring is a key site of reactivity, allowing for protonation and alkylation reactions.
N-Alkylation and Quaternization Reactions
The nitrogen atom of this compound can act as a nucleophile and react with alkylating agents, such as alkyl halides or sulfates, to form quaternary pyridinium (B92312) salts. This process, known as N-alkylation or quaternization, introduces a positive charge onto the pyridine ring, which can significantly alter the molecule's physical and chemical properties, including its solubility and electronic characteristics.
The quaternization reaction typically proceeds via an Sₙ2 mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent. The reactivity of the alkylating agent follows the general trend for Sₙ2 reactions (e.g., methyl iodide > ethyl bromide > isopropyl chloride). The formation of these pyridinium salts can enhance the electron-withdrawing nature of the pyridine ring, which can, in turn, influence the reactivity of the other parts of the molecule.
| Alkylating Agent | Product | General Conditions |
| Methyl iodide (CH₃I) | 4-Methyl-1-methyl-2-(phenylethynyl)pyridinium iodide | Room temperature or gentle heating in a suitable solvent (e.g., acetonitrile, acetone) |
| Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-4-methyl-2-(phenylethynyl)pyridinium bromide | Heating in a suitable solvent |
| Benzyl chloride (C₆H₅CH₂Cl) | 1-Benzyl-4-methyl-2-(phenylethynyl)pyridinium chloride | Heating in a suitable solvent |
Protonation Behavior and Basicity Studies
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic π-system. Consequently, this lone pair is available for protonation, making the compound a base. The basicity of a substituted pyridine is influenced by the electronic effects of its substituents.
In this compound, there are two substituents to consider: the methyl group at the 4-position and the phenylethynyl group at the 2-position. The methyl group is an electron-donating group through an inductive effect (+I), which increases the electron density on the nitrogen atom and thus increases the basicity of the pyridine ring compared to unsubstituted pyridine.
Protonation occurs readily in the presence of an acid, forming the corresponding pyridinium salt. This protonation can influence the reactivity of the molecule, for example, by activating the alkyne group towards nucleophilic attack, as seen in hydrohalogenation reactions.
Reactivity of the Methyl Group at Pyridine C4
The methyl group at the C4 position of the pyridine ring exhibits benzylic-type reactivity, influenced by the electron-withdrawing nature of the pyridine ring. This allows for a range of functionalization reactions.
Benzylic C-H Activation and Functionalization
The C-H bonds of the methyl group at the 4-position of the pyridine ring are susceptible to activation, enabling various functionalization reactions. The acidity of these protons is enhanced by the electron-withdrawing pyridine ring, which can stabilize the resulting carbanion through resonance. Studies on methylpyridines (picolines) have shown that the position of the methyl group significantly influences the reaction rates and thermodynamics of processes like acceptorless dehydrogenation. acs.org Specifically, a methyl group at the 2-position is generally more reactive than one at the 4-position in certain C-H functionalization reactions, while a methyl group at the 3-position is the least reactive. acs.org This difference in reactivity is attributed to the varying ability of the nitrogen atom to stabilize the intermediate species formed during the reaction.
While specific studies on the benzylic C-H activation of this compound are not extensively documented in publicly available literature, the general principles of picoline reactivity suggest that this methyl group can undergo deprotonation with a strong base to form a nucleophilic species. This intermediate can then react with various electrophiles.
Condensation and Derivatization Reactions
The acidic nature of the protons on the C4-methyl group facilitates condensation reactions with carbonyl compounds, particularly aldehydes. In the presence of a base, the methyl group can be deprotonated to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |
| 4-Methylpyridine (B42270) | Benzaldehyde | (E)-4-(2-phenylethenyl)pyridine | Base catalysis | vaia.com |
| 2-Amino-1,4-dihydropyrimidines | Bis-electrophiles | Fused bi-pyrimidine scaffolds | - | nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus
The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its behavior in substitution reactions.
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. wikipedia.orgquimicaorganica.org Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org When such reactions do occur, they typically proceed at the C3 and C5 positions, which are meta to the nitrogen atom. quimicaorganica.org The presence of the methyl group (an activating group) at C4 and the phenylethynyl group at C2 would influence the regioselectivity of any potential electrophilic substitution. An alternative approach to functionalize the pyridine ring via electrophilic attack involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.orgscripps.edu This N-oxide is more susceptible to electrophilic substitution, with the attack often directed to the C4 position. scripps.eduyoutube.com Subsequent deoxygenation can then yield the substituted pyridine.
Nucleophilic aromatic substitution (SNA_r) on the pyridine ring is more facile, particularly at the C2 and C6 positions, which are ortho and para to the electron-withdrawing nitrogen atom. youtube.com In the case of this compound, a leaving group at the C2 or C6 position would be readily substituted by a nucleophile. The synthesis of this compound itself often involves a nucleophilic-like attack in the final step of a Sonogashira coupling, where a palladium-activated terminal alkyne couples with a halopyridine. wikipedia.orgbohrium.com
| Reaction Type | Position of Attack | Reactivity | Influencing Factors | Reference |
| Electrophilic Aromatic Substitution | C3, C5 | Low | Electron-withdrawing nitrogen, protonation under acidic conditions. | wikipedia.orgquimicaorganica.org |
| Nucleophilic Aromatic Substitution | C2, C6 | High | Electron-withdrawing nitrogen. | youtube.com |
Oxidative and Reductive Transformations of the Pyridine and Phenylethynyl Moieties
Both the pyridine ring and the phenylethynyl group can undergo oxidative and reductive transformations.
The nitrogen atom of the pyridine ring can be oxidized to a pyridine N-oxide using oxidizing agents such as peracids or hydrogen peroxide. scripps.eduyoutube.com The formation of the N-oxide alters the electronic properties of the ring, making it more amenable to certain substitution reactions. For instance, the oxidation of 2-(phenylethynyl)pyridine leads to the formation of an N-oxide, which can then undergo further transformations. nih.gov
The phenylethynyl group is susceptible to oxidation, which can lead to cleavage of the triple bond or the formation of various oxygenated products depending on the reaction conditions and the oxidizing agent used.
Reductive transformations can target either the pyridine ring or the alkyne. Catalytic hydrogenation of the pyridine ring typically requires forcing conditions, such as high pressure and temperature, and suitable catalysts like platinum, palladium, or ruthenium. cjcatal.comnih.govresearchgate.net The hydrogenation of pyridine derivatives can yield piperidines. cjcatal.com The phenylethynyl group can also be reduced. Catalytic hydrogenation can lead to the corresponding (Z)-alkene (cis) using a poisoned catalyst like Lindlar's catalyst, or to the fully saturated phenylethyl group using a more active catalyst like palladium on carbon. rsc.org The selective reduction of one moiety in the presence of the other would depend on the choice of catalyst and reaction conditions.
| Moiety | Transformation | Reagents/Conditions | Product(s) | Reference |
| Pyridine | N-Oxidation | Peracids, H₂O₂ | Pyridine N-oxide | scripps.eduyoutube.com |
| Pyridine | Hydrogenation | H₂, Pt/Pd/Ru catalyst | Piperidine | cjcatal.comnih.gov |
| Phenylethynyl | Hydrogenation (cis) | H₂, Lindlar's catalyst | (Z)-Stilbene derivative | rsc.org |
| Phenylethynyl | Hydrogenation (full) | H₂, Pd/C | Phenylethyl derivative | rsc.org |
Mechanistic Studies of Key Reaction Pathways Involving this compound
The synthesis of this compound is most commonly achieved via a Sonogashira coupling reaction. wikipedia.orgbohrium.com This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne (phenylacetylene) with an aryl or vinyl halide (a 2-halo-4-methylpyridine). The mechanism of the Sonogashira coupling is well-studied and involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com The palladium cycle involves oxidative addition of the halopyridine to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate (formed in the copper cycle) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com Copper-free Sonogashira variants have also been developed, with mechanisms that involve two interconnected palladium catalytic cycles. wikipedia.org
Mechanistic studies on the reactivity of the methyl group in picoline derivatives have shown that the thermodynamic and kinetic parameters of reactions are highly dependent on the position of the methyl group. For example, in acceptorless dehydrogenation, the 2-methyl isomer exhibits a more favorable thermodynamic profile and lower activation energy compared to the 3- and 4-methyl isomers. acs.org
Computational studies on the electrophilic substitution of pyridine derivatives have provided insights into the deactivation of the pyridine ring and the regioselectivity of the reaction. rsc.org These studies confirm that the reaction proceeds through a stepwise polar mechanism involving a high-energy cationic intermediate. rsc.org Similarly, mechanistic investigations into the nucleophilic aromatic substitution of pyridinium ions have elucidated the role of the leaving group and the nature of the reaction intermediates. rsc.orgnih.gov
While specific mechanistic studies focusing solely on the reaction pathways of this compound are limited in the public domain, the extensive research on the fundamental reactivity of its constituent moieties provides a strong basis for understanding and predicting its chemical behavior.
Coordination Chemistry of 4 Methyl 2 Phenylethynyl Pyridine
4-Methyl-2-(phenylethynyl)pyridine as a Monodentate Ligand
The most probable coordination mode for this compound is as a monodentate ligand, where it donates a single pair of electrons to a metal center.
Coordination to Transition Metal Centers through Pyridine (B92270) Nitrogen
The primary and most favored point of attachment for this compound to a transition metal center is the nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen is located in an sp² hybrid orbital, making it a readily available Lewis base for coordination to electron-accepting metal ions. This mode of coordination is well-established for a vast number of pyridine derivatives.
The presence of a methyl group at the 4-position of the pyridine ring is expected to enhance the basicity of the nitrogen atom through an inductive electron-donating effect. This increased electron density on the nitrogen should, in principle, lead to stronger coordination to a metal center compared to an unsubstituted pyridine. The phenylethynyl substituent at the 2-position, being sterically demanding, would likely influence the orientation of the ligand upon coordination and could sterically hinder the approach of other ligands to the metal center.
Ligand Field Theory and Electronic Structure in Metal Complexes
In the absence of experimental data for complexes of this compound, we can make some general predictions based on Ligand Field Theory. As a pyridine-based ligand, it would be classified as a σ-donor and a weak π-acceptor. The strength of the ligand field it generates would be comparable to that of other substituted pyridines.
The electronic structure of hypothetical metal complexes would be determined by the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the d-electron count of the transition metal. For instance, in a hypothetical octahedral complex, the five d-orbitals of the metal would split into two energy levels, the t₂g (dxy, dxz, dyz) and the eg (dx²-y², dz²). The energy separation between these levels (Δo) would be influenced by the donor strength of the this compound ligand. The electronic spectrum (UV-Vis) of such a complex would be expected to show d-d transitions, the energies of which would be dependent on the magnitude of Δo. Additionally, charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), could be observed, depending on the specific metal and its oxidation state.
Role of the Phenylethynyl Moiety in Metal Coordination
While primary coordination through the pyridine nitrogen is expected, the phenylethynyl group offers the potential for more complex bonding interactions.
π-Coordination through the Alkyne Bond
The carbon-carbon triple bond of the phenylethynyl group possesses π-electron density that could, in principle, coordinate to a transition metal center. This type of π-alkyne coordination is well-documented for many organometallic compounds. For this to occur with this compound, the ligand would likely need to adopt a specific orientation that allows the alkyne moiety to come into close proximity with the metal's d-orbitals. This interaction would be more likely with electron-rich, low-valent transition metals that can engage in back-bonding with the π* orbitals of the alkyne.
Synergistic Coordination via Pyridine Nitrogen and Alkyne
A more intriguing possibility is the synergistic or bidentate coordination of this compound, involving both the pyridine nitrogen and the phenylethynyl group. This would lead to the formation of a five-membered chelate ring. Such a coordination mode would significantly increase the stability of the resulting metal complex due to the chelate effect. However, the geometry of the ligand, with the rigid ethynyl (B1212043) linker, would impose significant strain on the resulting chelate ring. Whether this mode of coordination is sterically and electronically feasible would require detailed experimental and computational studies.
Formation and Structural Characterization of Metal-Ethynylpyridine Complexes
As of now, there are no published reports detailing the synthesis and structural characterization of metal complexes specifically with this compound. The synthesis of such complexes would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Characterization of any resulting complexes would rely on a suite of standard analytical techniques:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring and the C≡C triple bond upon coordination would provide evidence of metal-ligand bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the proton and carbon signals of the ligand upon complexation would give insights into the coordination mode and the electronic environment around the metal center.
UV-Visible (UV-Vis) Spectroscopy: As mentioned earlier, this technique would be crucial for probing the electronic structure of the complexes.
Without such experimental data, any discussion on the specific structural features of metal complexes with this compound remains speculative. The scientific community awaits the first reports on the coordination chemistry of this intriguing ligand to fully understand its potential in materials science, catalysis, and beyond.
Crystal Structure Analysis of Coordination Compounds
While specific crystal structures for coordination compounds of this compound are not available, the analysis of its isomer, 4-(phenylethynyl)pyridine (B1595161), provides a strong model for its structural behavior in metal complexes. A notable example is the tetranuclear copper(II) cluster, [Cu₄Cl₆O(C₁₃H₉N)₄], synthesized using 4-(phenylethynyl)pyridine. nih.gov
In the crystal structure of this complex, the core consists of a central μ₄-oxygen atom tetrahedrally coordinated to four copper(II) ions. nih.gov The six edges of this Cu₄ tetrahedron are bridged by chloride ions. Each copper(II) center exhibits a trigonal-bipyramidal coordination geometry. The axial positions are occupied by the central oxygen atom and the nitrogen atom from the 4-(phenylethynyl)pyridine ligand, while three equatorial positions are filled by chloride atoms. nih.gov This intricate structure is stabilized by intermolecular C-H···Cl, C-H···π, and π–π interactions, which link the individual clusters into a three-dimensional network. nih.gov
It is anticipated that this compound would coordinate in a similar fashion via its pyridine nitrogen atom. The primary difference would be the positioning of the phenylethynyl group and the addition of a methyl group, which would influence the steric environment around the metal center and could affect the packing of the complexes in the solid state.
Table 1: Selected Crystallographic Data for the [Cu₄Cl₆O(L)₄] Complex with L = 4-(phenylethynyl)pyridine This data is for the complex formed with the isomer 4-(phenylethynyl)pyridine and is presented to illustrate the potential structural parameters for complexes of this compound.
| Feature | Description | Reference |
| Complex Formula | [Cu₄Cl₆O(C₁₃H₉N)₄]·CH₂Cl₂ | nih.gov |
| Central Core | A tetrahedron of four Cu(II) cations coordinated to a central μ₄-O atom. | nih.gov |
| Bridging Ligands | Six chloride (Cl⁻) ions bridge the edges of the Cu₄ tetrahedron. | nih.gov |
| Copper Coordination | Each Cu(II) ion is in a trigonal-bipyramidal geometry, coordinated to the central O atom, one N atom of the pyridine ligand, and three Cl atoms. | nih.gov |
| Average Bond Lengths | Cu—O: 1.905 Å, Cu—Cl: 2.418 Å | nih.gov |
| Crystal Packing | The molecular units are linked into a 3D network through C—H⋯Cl, C—H⋯π, and π–π interactions. | nih.gov |
Self-Assembly of Polynuclear Complexes and Clusters
Coordination-driven self-assembly is a powerful method for constructing complex, polynuclear architectures from metal ions and organic ligands. scispace.com The rigidity and defined coordination vectors of ligands like phenylethynyl-substituted pyridines make them excellent candidates for this "bottom-up" approach. scispace.comworktribe.com
The formation of the tetranuclear copper(II) cluster, [Cu₄Cl₆O(C₁₃H₉N)₄], from the reaction of CuCl and 4-(phenylethynyl)pyridine is a prime example of such self-assembly. nih.gov In this process, the components spontaneously organize into a thermodynamically stable and well-defined structure. The reaction, which can form tetrahedral Cu(I) complexes, can also proceed with oxidation to yield the more complex Cu(II) cluster. nih.gov The final structure is dictated by the coordination preferences of the metal ion and the geometry of the ligand.
For this compound, similar self-assembly behavior is expected. The pyridine nitrogen provides a well-defined coordination site, while the rigid phenylethynyl backbone acts as a structural spacer. The interplay between the ligand's geometry and the metal's coordination sphere could lead to the formation of various polynuclear complexes, such as molecular squares, cages, or other clusters, a common feature in the supramolecular chemistry of pyridyl-based ligands. scispace.comresearchgate.net
Applications in Metal-Organic Frameworks and Supramolecular Chemistry
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal nodes and organic linkers. mdpi.com While there are no specific reports of this compound being used in MOF synthesis, its structural properties make it a promising candidate for such applications. Substituted pyridines can act as auxiliary or monodentate linkers, modulating the structure and properties of MOFs. mdpi.comnih.gov
The rigid, rod-like nature of this compound, combined with its single coordination site on the nitrogen atom, could be utilized in several ways:
As a monodentate linker: It could be used to cap metal clusters or secondary building units (SBUs), controlling the dimensionality and porosity of the resulting framework.
In post-synthetic modification: The ligand could be introduced into a pre-existing MOF with open metal sites to functionalize the pores, a strategy used to tune the properties of materials like UiO-67. nih.gov
In the broader context of supramolecular chemistry, the ability of its isomer to form the [Cu₄Cl₆O(C₁₃H₉N)₄] cluster demonstrates its utility in building discrete, non-polymeric supermolecules through coordination-driven self-assembly. nih.gov
Exploration of this compound in Catalysis as a Ligand
Substituted pyridine ligands are of paramount importance in organometallic catalysis because they can be used to fine-tune the electronic and steric properties of metal centers, which in turn influences catalytic activity and selectivity. Although catalytic systems based specifically on this compound have not been detailed in the literature, its potential can be inferred from its structure and the behavior of related ligands.
The design of effective metal-ligand catalysts hinges on modulating the ligand's properties. For this compound, the key structural features for catalyst design are:
The Pyridine Nitrogen: This is the primary coordination site for the metal center.
The 4-Methyl Group: As an electron-donating group, it increases the electron density on the pyridine nitrogen, which can strengthen the metal-ligand bond and affect the redox potential of the metal center.
The 2-(phenylethynyl) Group: This bulky, π-conjugated group provides significant steric hindrance around the metal center, which can influence substrate approach and selectivity. Its electronic properties can also play a role in stabilizing catalytic intermediates.
By analogy, the activity of bis(imino)pyridyliron complexes in ethylene (B1197577) polymerization is highly dependent on the substituents on the pyridine and imino groups. researchgate.net Similarly, metal complexes of this compound could potentially be designed for transformations where control of the steric and electronic environment is crucial.
Metal complexes can function as catalysts in either the same phase as the reactants (homogeneous) or in a different phase (heterogeneous). rsc.org
Homogeneous Catalysis: Soluble metal complexes of this compound could potentially be used in reactions like cross-coupling, hydrogenations, or polymerizations. The ligand's structure would influence the solubility and stability of the catalytic complex in organic solvents.
Heterogeneous Catalysis: The ligand could be incorporated into a solid support, such as a polymer or a Metal-Organic Framework, to create a heterogeneous catalyst. For example, bis(imino)pyridyliron complexes have been immobilized on oxide supports to create active and stable heterogeneous catalysts for ethylene polymerization, producing high-molecular-weight polyethylene. researchgate.net This approach combines the high activity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation and reusability. Given its structure, this compound could be a valuable ligand for developing similar supported catalysts.
Theoretical and Computational Investigations of 4 Methyl 2 Phenylethynyl Pyridine
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, NBO Analysis)
The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (TDF), are employed to investigate these characteristics. ijcrt.org
HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For a molecule like 4-Methyl-2-(phenylethynyl)pyridine, the HOMO is likely to be located on the electron-rich phenylethynyl group, while the LUMO may be distributed over the pyridine (B92270) ring.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair "natural bond orbitals." scirp.orgmalayajournal.org This analysis can quantify charge transfer between orbitals, which is critical for understanding intramolecular interactions and the stability of the molecule. For this compound, NBO analysis would reveal the nature of the bonds within the pyridine ring, the phenyl group, and the ethynyl (B1212043) linker, as well as the extent of electron delocalization across the molecule.
| Parameter | Predicted Value | Significance |
| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital |
| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity and stability |
| Dipole Moment | Data not available | Measure of the molecule's overall polarity |
This table illustrates the type of data that would be generated from electronic structure calculations. Specific values for this compound are not currently available in published literature.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nih.govnih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies of the molecule. scielo.org.za For this compound, characteristic peaks would be expected for the C-H stretching of the aromatic rings and the methyl group, the C≡C stretching of the ethynyl group, and the C-N stretching of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.gov The predicted λmax values would correspond to the electronic excitations within the conjugated π-system of this compound.
| Spectrum | Predicted Wavenumber/Chemical Shift/Wavelength | Experimental Wavenumber/Chemical Shift/Wavelength |
| IR (C≡C stretch) | Data not available | Data not available |
| ¹H NMR (CH₃) | Data not available | Data not available |
| ¹³C NMR (C≡C) | Data not available | Data not available |
| UV-Vis (λmax) | Data not available | Data not available |
This table is a template for comparing predicted and experimental spectroscopic data. Currently, no specific computational or experimental spectra for this compound are available in the searched literature.
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure of a molecule influences its physical and chemical properties. Conformational analysis involves identifying the stable conformers of a molecule and their relative energies. For this compound, the primary conformational flexibility would involve the rotation around the single bond connecting the phenylethynyl group to the pyridine ring. Energy minimization studies would identify the most stable (lowest energy) conformation, which is crucial for understanding its interactions with other molecules.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, transition states can be identified, and activation energies can be calculated. This approach could be applied to understand the synthesis of this compound, for instance, in a Sonogashira coupling reaction, or to predict its reactivity in various chemical transformations.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the behavior of a molecule over time and its interactions with its environment, such as a solvent or a biological macromolecule. nih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal information about its solvation and how intermolecular forces govern its behavior in solution.
Ligand-Metal Interaction Modeling in Coordination Complexes
The pyridine nitrogen atom in this compound can act as a ligand, coordinating to metal ions to form complexes. scirp.org Computational modeling can be used to study the geometry, bonding, and electronic structure of these coordination complexes. Such studies can predict the strength of the ligand-metal bond and the effect of coordination on the electronic properties of the this compound molecule. acs.org
| Metal Ion | Coordination Geometry | Bond Dissociation Energy (kcal/mol) |
| e.g., Pd(II) | Data not available | Data not available |
| e.g., Cu(I) | Data not available | Data not available |
This table illustrates the type of data that could be obtained from modeling the interaction of this compound with various metal ions. Specific data is not available in the current literature.
Quantum Chemical Descriptors for Reactivity and Selectivity
A range of quantum chemical descriptors can be calculated to predict the reactivity and selectivity of a molecule. These include parameters derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function. The Fukui function, for example, can identify the most likely sites for nucleophilic and electrophilic attack on the this compound molecule, providing valuable predictions about its chemical behavior.
Advanced Applications of 4 Methyl 2 Phenylethynyl Pyridine in Chemical and Biochemical Sciences
Role as a Chemical Building Block for Complex Architectures
The rigid, linear structure of the phenylethynylpyridine backbone makes it an attractive candidate for the construction of well-defined supramolecular assemblies, polymers, and advanced organic materials.
Synthesis of Polymeric and Oligomeric Systems
Precursors for Advanced Organic Materials (e.g., Liquid Crystals, Optoelectronic Components)
The structural characteristics of phenylethynylpyridines are highly conducive to the formation of liquid crystalline phases. Notably, the closely related 2-methyl-6-(phenylethynyl)pyridine (MPEP) was originally patented as a liquid crystal for use in liquid crystal displays (LCDs) before its pharmacological properties were discovered. wikipedia.org The elongated, rod-like shape and the presence of polarizable aromatic rings are key features that promote the formation of mesophases. The position of the methyl group on the pyridine (B92270) ring, as in the 4-methyl isomer, would be expected to influence the packing of the molecules and, consequently, the specific liquid crystalline properties, such as the temperature range of the mesophase and the type of phase formed (e.g., nematic, smectic).
The extended π-conjugation in 4-methyl-2-(phenylethynyl)pyridine also suggests its potential as a building block for optoelectronic materials. Molecules with similar structures are known to exhibit interesting photophysical properties, including fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The synthesis of pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives has been shown to yield materials with strong blue fluorescence, highlighting the potential of pyridine-based structures in this field. mdpi.com
Derivatization for Structure-Activity Relationship (SAR) Studies
The phenylethynylpyridine scaffold is a valuable template for medicinal chemistry, and its derivatization is a key strategy for developing potent and selective modulators of biological targets. The extensive SAR studies on MPEP and its analogues provide a clear roadmap for how this compound could be similarly explored.
Rational Design of Analogs for Modulating Molecular Targets
MPEP is a well-established negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target implicated in a range of neurological and psychiatric disorders. nih.gov The rational design of MPEP analogues has led to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles, such as 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). ebi.ac.uk
Systematic modifications to the MPEP structure have revealed key insights into its interaction with mGluR5. For example, replacement of the phenyl ring with other aromatic or heteroaromatic systems, as well as substitution on the pyridine ring, has been extensively explored. The position of the methyl group is a critical determinant of activity. The exploration of the 4-methyl isomer of phenylethynylpyridine would be a logical step in these SAR studies to understand how this structural change affects binding affinity and functional activity at mGluR5 and other potential targets.
| Compound | Target | Activity | Reference |
| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | mGluR5 | Negative Allosteric Modulator (IC₅₀ = 36 nM) | nih.gov |
| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) | mGluR5 | Negative Allosteric Modulator (Improved potency over MPEP) | ebi.ac.uk |
Libraries and High-Throughput Synthesis for Diversification
To explore the chemical space around the phenylethynylpyridine core, combinatorial and high-throughput synthesis approaches can be employed. By systematically varying the substituents on both the pyridine and phenyl rings of the this compound scaffold, large libraries of analogues can be generated. These libraries can then be screened against a panel of biological targets to identify novel hits for drug discovery programs. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a robust and widely used method for the synthesis of phenylethynylpyridines and is amenable to high-throughput synthesis formats.
Application in Chemical Probe Development for Biological Systems
A chemical probe is a small molecule that is used to study the function of a protein or a biological pathway. MPEP is a classic example of a chemical probe that has been instrumental in elucidating the physiological and pathophysiological roles of mGluR5. frontiersin.org Its high potency and selectivity for mGluR5 have allowed researchers to investigate the effects of blocking this receptor in various models of disease, including anxiety, depression, and fragile X syndrome. frontiersin.org
Design Principles for Ligand-Receptor Interactions (e.g., mGluR5 Antagonism Principles)
This compound (MPEP) is a significant compound in neuropharmacology, recognized as a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). nih.govwikipedia.org The design of MPEP and its analogs as mGluR5 antagonists is centered on their ability to bind to an allosteric site on the receptor, which is distinct from the glutamate binding site. nih.govebi.ac.uk This allosteric modulation offers a more subtle and potentially more therapeutic approach to regulating receptor activity compared to competitive antagonists that directly block the endogenous ligand binding site.
The structural framework of MPEP, featuring a pyridine ring linked to a phenyl group via an ethynyl (B1212043) spacer, is crucial for its interaction with the mGluR5 receptor. Structure-activity relationship (SAR) studies have revealed key design principles for achieving high-affinity binding and selectivity.
Key Structural Features for mGluR5 Antagonism:
Pyridine Ring: The pyridine ring serves as a critical hydrogen bond acceptor. Modifications to this ring, such as the introduction of a second nitrogen atom to create a thiazole (B1198619) ring, have been explored to enhance properties like aqueous solubility. acs.org
Ethynyl Linker: The rigid ethynyl linker appropriately positions the aromatic rings for optimal interaction within the allosteric binding pocket.
Phenyl Group: The terminal phenyl ring contributes to the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier. acs.org Substitutions on this ring can modulate potency and selectivity.
Methyl Group: The methyl group on the pyridine ring has been shown to be important for potency. acs.org
The development of analogs like 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) from MPEP illustrates these design principles. ebi.ac.ukwikipedia.org MTEP, which replaces the pyridine ring of MPEP with a methyl-thiazole group, exhibits greater potency and selectivity for mGluR5. acs.orgwikipedia.org This highlights the importance of the heteroaromatic system in fine-tuning the ligand-receptor interaction. Further research has led to the identification of compounds with significantly higher potency than MPEP and MTEP. ebi.ac.uk
The following table summarizes the inhibitory concentrations (IC50) of MPEP and related compounds, demonstrating the impact of structural modifications on their antagonist activity at the mGluR5 receptor.
| Compound | IC50 (nM) at mGluR5 | Reference |
| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | 36 | nih.gov |
| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) | ~6 (K_i) | acs.org |
| Compound 19 (MTEP analog) | 490x more potent than MTEP | ebi.ac.uk |
| Compound 59 (MTEP analog) | 230x more potent than MTEP | ebi.ac.uk |
Elucidation of Molecular Mechanisms of Biological Pathway Modulation
As a selective mGluR5 antagonist, this compound (MPEP) has been instrumental in elucidating the molecular mechanisms through which mGluR5 modulates various biological pathways. mGluR5s are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, stimulate phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and subsequent mobilization of intracellular calcium. nih.govacs.org MPEP exerts its effects by inhibiting this signaling cascade.
Modulation of Glutamatergic Neurotransmission:
Interaction with Other Receptor Systems:
Research suggests a functional interaction between mGluR5 and other receptor systems. For instance, MPEP has been shown to reduce the effects of morphine withdrawal, indicating a link between mGluR5 and the µ-opioid receptor system. wikipedia.org Furthermore, MPEP can potentiate the rewarding effects of various drugs of abuse, including nicotine (B1678760) and cocaine, suggesting a complex interplay between mGluR5 and the brain's reward pathways. nih.govnih.gov This effect may be related to MPEP's ability to inhibit nicotine-induced dopamine (B1211576) overflow in the nucleus accumbens. nih.gov
Impact on Synaptic Plasticity and Scaffolding Proteins:
In studies related to Fragile X syndrome, a condition linked to exaggerated mGluR5 signaling, MPEP has been shown to reverse deficits in maze learning and normalize the levels of the postsynaptic density protein-95 (PSD-95). frontiersin.org This suggests a role for mGluR5 in regulating synaptic structure and function, which can be modulated by antagonists like MPEP. The absence of the Fragile X mental retardation protein (FMRP) leads to excessive protein synthesis downstream of mGluR5 activation, and MPEP can help to ameliorate these effects. frontiersin.org
Radioligand Synthesis for Imaging Molecular Targets (Focus on chemical synthesis and target binding, not in vivo outcomes)
The development of radiolabeled versions of this compound (MPEP) has been crucial for studying the distribution and density of mGluR5 receptors in the brain using positron emission tomography (PET). The most common radiolabeling strategy involves the incorporation of carbon-11 (B1219553) ([¹¹C]), a positron emitter with a half-life of 20.3 minutes. nih.gov
Synthesis of [¹¹C]MPEP:
The radiosynthesis of [¹¹C]MPEP is typically achieved through a Stille coupling reaction. nih.govnih.gov This method involves the reaction of a stannylated precursor, 2-(trimethylstannyl)-6-(2-phenylethynyl)pyridine, with [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.gov
Steps in the Radiosynthesis of [¹¹C]MPEP:
Precursor Synthesis: The synthesis of the stannyl (B1234572) precursor begins with the Sonogashira coupling of 2,6-dibromopyridine (B144722) with phenylacetylene (B144264) to yield 2-bromo-6-(phenylethynyl)pyridine. nih.gov This intermediate is then reacted with hexamethyldistannane (B1337061) in the presence of a palladium catalyst to produce the desired 2-(trimethylstannyl)-6-(2-phenylethynyl)pyridine precursor. nih.gov
Radiolabeling: [¹¹C]Methyl iodide, produced from [¹¹C]carbon dioxide, is reacted with the stannyl precursor in the presence of a palladium(0) catalyst. nih.gov The reaction is typically heated for a short period to facilitate the coupling and formation of [¹¹C]MPEP. nih.gov
Purification: The final radiolabeled product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity. nih.gov
This synthetic approach has been shown to produce [¹¹C]MPEP with high specific activity and radiochemical purity, making it a suitable radioligand for PET imaging studies. nih.govnih.gov
Target Binding:
[¹¹C]MPEP binds with high affinity and selectivity to mGluR5. nih.govnih.gov In vitro binding assays and in vivo PET imaging studies have demonstrated that the binding of [¹¹C]MPEP can be displaced by unlabeled MPEP, confirming the specificity of the radioligand for the mGluR5 receptor. nih.gov The development of other radiolabeled MPEP derivatives, such as [¹¹C]M-MPEP and [¹¹C]M-PEPy, has also been pursued to explore ligands with potentially improved properties for imaging mGluR5. nih.gov
Applications in Flow Chemistry and Continuous Synthesis Development
While specific examples of the continuous synthesis of this compound using flow chemistry are not extensively documented in the provided search results, the synthesis of pyridine derivatives, in general, has been successfully adapted to flow chemistry systems. interchim.frresearchgate.net Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity.
The Bohlmann-Rahtz pyridine synthesis, for example, which involves the reaction of an enaminone with an alkynone, has been effectively performed in a flow reactor. interchim.fr This method allows for the continuous production of substituted pyridines with good yields. The principles of this and other pyridine syntheses could potentially be applied to the continuous production of MPEP and its analogs.
Potential Flow Synthesis of MPEP:
A hypothetical flow synthesis of MPEP could involve the continuous Sonogashira coupling of 2-bromo-6-methylpyridine (B113505) with phenylacetylene. This reaction, which is a key step in the batch synthesis of MPEP, is well-suited for adaptation to a flow process. A packed-bed reactor containing a supported palladium catalyst could be used to facilitate the coupling reaction as the reactants are continuously pumped through the system.
Advantages of Flow Synthesis for Pyridine Derivatives:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with exothermic reactions or the handling of hazardous materials.
Precise Control: Temperature, pressure, and reaction time can be precisely controlled, leading to more consistent product quality and fewer side reactions.
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, avoiding the challenges of scaling up batch reactors.
The application of flow chemistry to the synthesis of MPEP and other medicinally important pyridine derivatives represents a promising area for future development, offering a more efficient and sustainable approach to their production.
Emerging Research Directions and Future Perspectives for 4 Methyl 2 Phenylethynyl Pyridine
Development of Novel and Efficient Synthetic Routes
The synthesis of 4-Methyl-2-(phenylethynyl)pyridine and its derivatives is a critical area of research, as efficient synthetic methods are essential for accessing these compounds for further study and application. While traditional methods often rely on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, researchers are actively exploring more sustainable and atom-economical approaches. These include the development of catalyst-free reaction conditions and the use of alternative coupling partners. The continual search for novel and efficient synthetic routes is driven by the demand for structurally diverse derivatives with tailored properties.
| Synthetic Strategy | Description | Key Advantages |
| Palladium-Catalyzed Cross-Coupling | Reaction of a halo-substituted pyridine (B92270) with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. | High yields and functional group tolerance. |
| Copper-Catalyzed Coupling | Use of copper catalysts, often in the absence of palladium, to facilitate the coupling of pyridines and alkynes. | Lower cost and reduced toxicity compared to palladium. |
| Catalyst-Free Methods | Development of reaction conditions that promote the coupling reaction without the need for a metal catalyst, often utilizing microwave irradiation or flow chemistry. | Improved sustainability and simplified purification. |
Exploration of Unconventional Reactivity Modes and Transformations
Beyond its synthesis, the inherent reactivity of this compound is a subject of ongoing investigation. The pyridine ring, with its basic nitrogen atom, can undergo a variety of transformations including protonation, alkylation, and N-oxidation. The phenylethynyl group, with its electron-rich triple bond, is susceptible to addition reactions and can participate in cycloaddition reactions to form more complex heterocyclic systems. Researchers are exploring unconventional reactivity modes, such as C-H activation and metal-catalyzed cyclization reactions, to unlock new synthetic pathways and create novel molecular architectures.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. acsgcipr.org The integration of this compound into MCR sequences is a promising strategy for the rapid generation of diverse molecular libraries. acsgcipr.orgmdpi.com For example, it can serve as a key building block in the synthesis of highly substituted pyridines and other nitrogen-containing heterocycles. acsgcipr.org The development of novel MCRs involving this compound will undoubtedly accelerate the discovery of new molecules with interesting biological and material properties. mdpi.com
Expansion of Coordination Chemistry to Novel Metal Systems and Architectures
The pyridine nitrogen atom of this compound makes it an excellent ligand for coordinating to a wide range of metal ions. The resulting metal complexes often exhibit interesting photophysical and catalytic properties. Research in this area is focused on expanding the coordination chemistry of this ligand to include novel metal systems, such as lanthanides and actinides, and to construct complex supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). A notable example is the synthesis of a tetranuclear copper(II) complex, [Cu4Cl6O(C13H9N)4], where the 4-phenylethynylpyridine ligand coordinates to the copper centers. nih.gov These new materials have potential applications in areas such as gas storage, catalysis, and sensing.
Advanced Computational Modeling for Predictive Design
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. In the context of this compound, computational methods are being used to:
Predict Reactivity: Theoretical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to guide the design of new synthetic transformations.
Design Novel Ligands: By modeling the interaction of this compound derivatives with metal ions, researchers can design new ligands with optimized coordination properties.
Screen for Biological Activity: Computational docking studies can be used to predict the binding affinity of these compounds for specific biological targets, aiding in the discovery of new drug candidates. nih.gov
Role in Chemosensor and Biosensor Development (Focus on chemical sensing mechanism)
The unique photophysical properties of this compound and its derivatives make them attractive candidates for the development of chemosensors and biosensors. The fluorescence of these compounds can be modulated by their interaction with specific analytes, such as metal ions, anions, or biological molecules. The sensing mechanism often involves a change in the electronic properties of the molecule upon binding to the target analyte, leading to a detectable change in the fluorescence emission. For instance, some pyridine-based compounds have been explored as fluorescent chemosensors for pH, demonstrating the potential to discriminate between normal and cancer cells based on their different pH environments. nih.gov The development of sensors based on this compound could have significant impacts on environmental monitoring, medical diagnostics, and food safety.
Interdisciplinary Research Synergies with Materials Science and Chemical Biology
The versatility of this compound has led to its exploration in a variety of interdisciplinary research areas.
Materials Science: The ability of this compound to form ordered structures, such as liquid crystals and self-assembled monolayers, makes it a promising building block for the development of advanced materials. Its derivatives are being investigated for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.
Chemical Biology: In the realm of chemical biology, derivatives of this compound have been investigated for their biological activity. For example, the related compound 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and has been studied for its potential therapeutic effects in neurological disorders. frontiersin.orgacs.orgnih.govwikipedia.org While MPEP itself has some limitations, it serves as a lead compound for the development of more potent and selective mGluR5 antagonists. acs.orgwikipedia.org The exploration of this compound and its analogues in this context could lead to the discovery of new therapeutic agents.
Q & A
Q. Basic Research Focus
- Storage : Store under inert gas (argon) at –20°C to prevent oxidation of the ethynyl group. Desiccate to avoid hygroscopic degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. MPEP’s chronic toxicity is not fully characterized, necessitating precautions against inhalation or dermal exposure .
- Waste Disposal : Neutralize with dilute hydrochloric acid (1M HCl) before incineration to minimize environmental persistence .
What methodological approaches are used to study the allosteric binding mechanism of MPEP on mGluR5 receptors?
Q. Advanced Research Focus
- Radioligand Displacement Assays : Use [³H]MPEP to quantify binding affinity (Kd ~12 nM) in HEK293 cells expressing human mGluR5. Compare with mutants (e.g., F787I) to identify critical residues .
- Molecular Dynamics Simulations : Model MPEP’s interaction with the transmembrane domain (TMD) of mGluR5. The ethynyl group stabilizes hydrophobic interactions with Val757 and Pro760 .
- Electrophysiology : In hippocampal slices, MPEP (10 µM) reduces DHPG-induced suppression of afterhyperpolarization (sIAHP), confirming negative allosteric modulation .
How can researchers optimize MPEP’s solubility and stability for in vivo pharmacokinetic studies?
Q. Advanced Research Focus
- Co-Solvent Systems : Use cyclodextrin (e.g., sulfobutyl ether-β-cyclodextrin) to enhance aqueous solubility without altering receptor binding .
- Prodrug Design : Synthesize phosphate esters of MPEP to improve oral bioavailability. Hydrolysis in vivo regenerates the active compound .
- Stability Monitoring : Employ LC-MS to track degradation products (e.g., oxidized ethynyl groups) under physiological pH (7.4) and temperature (37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
